molecular formula C15H21NO3S B2622568 2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide CAS No. 1448028-08-7

2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide

Cat. No.: B2622568
CAS No.: 1448028-08-7
M. Wt: 295.4
InChI Key: HARNOYKEXXVVKO-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamides can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using techniques such as IR spectroscopy, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions. For example, they can be synthesized starting from benzoic acid or its derivatives and amine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be analyzed using a variety of techniques, including spectroscopic and elemental methods .

Scientific Research Applications

2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, this compound has been shown to possess neuroprotective properties and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In immunology, this compound has been shown to modulate the immune response and may have potential as an immunomodulatory agent.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. This compound has been shown to interact with the dopamine D2 receptor and may have potential as a treatment for schizophrenia. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the modulation of the immune response. This compound has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of synthesis, which may limit its availability for some research groups.

Future Directions

There are several potential future directions for research on 2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials, which may pave the way for its use as a treatment for various diseases.

Synthesis Methods

The synthesis of 2-ethoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide involves several steps, including the reaction of 3-methoxytetrahydrothiophene with benzoyl chloride, followed by the reaction of the resulting compound with 2-ethoxy-N-methylbenzylamine. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of this compound.

Properties

IUPAC Name

2-ethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-3-19-13-7-5-4-6-12(13)14(17)16-10-15(18-2)8-9-20-11-15/h4-7H,3,8-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARNOYKEXXVVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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